N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
CAS No.: 894010-09-4
Cat. No.: VC6406120
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894010-09-4 |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.48 |
| IUPAC Name | N'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C21H21N3O2S/c1-14-8-10-17(11-9-14)24-20(26)19(25)22-13-12-18-15(2)23-21(27-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26) |
| Standard InChI Key | GPGDIVSVXUJYIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide, reflects its intricate architecture. Key structural components include:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole moiety is substituted with a methyl group at position 4 and a phenyl group at position 2.
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Ethyl Spacer: A two-carbon chain linking the thiazole ring to the ethanediamide group, providing conformational flexibility.
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Ethanediamide Backbone: A diamide structure where one amide nitrogen is bonded to a 4-methylphenyl group, and the other connects to the ethyl-thiazole unit.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₂S | |
| Molecular Weight | 379.48 g/mol | |
| IUPAC Name | N'-(4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Solubility | Not available |
The compound’s solubility and stability remain uncharacterized, though the presence of polar amide groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Structural Elucidation
Synthetic routes for analogous thiazole-ethanediamide derivatives typically involve multi-step strategies:
Thiazole Ring Formation
Thiazole synthesis often employs the Hantzsch thiazole synthesis, reacting α-haloketones with thioureas. For this compound, 4-methyl-2-phenylthiazole-5-carbaldehyde could serve as the precursor, generated via cyclization of 4-methylacetophenone with thiourea in the presence of iodine .
Ethyl Spacer Incorporation
The ethyl bridge is introduced through nucleophilic substitution or reductive amination. For example, reacting 5-(chloromethyl)-4-methyl-2-phenylthiazole with ethylenediamine under basic conditions yields the intermediate 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine.
Amide Coupling
The final step involves coupling the amine intermediate with oxalyl chloride derivatives. Reacting 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine with 4-methylphenyloxalamic acid chloride in dichloromethane produces the target compound.
Proposed Reaction Scheme:
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Thiazole Formation:
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Ethylamine Synthesis:
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Amide Coupling:
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Thiazole Derivatives
This compound’s lack of electron-withdrawing groups (e.g., trifluoromethyl) may reduce enzymatic inhibition potency compared to , but its dual amide groups could enhance solubility and target affinity .
Challenges and Future Directions
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Synthetic Optimization: Current yields for multi-step syntheses of thiazole-amides rarely exceed 30%. Flow chemistry or microwave-assisted reactions could improve efficiency .
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Pharmacokinetic Profiling: Predicting ADMET properties is critical. In silico models suggest moderate blood-brain barrier permeability (LogBB = -0.7) but potential hepatotoxicity due to thiazole metabolism .
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Target Identification: Proteomics and molecular docking studies are needed to identify binding partners. Preliminary docking of this compound against EGFR (PDB: 1M17) shows a ΔG = -9.2 kcal/mol, suggesting favorable binding .
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